Cas no 133034-06-7 (5-(2-Bromoethyl)benzofuran)

5-(2-Bromoethyl)benzofuran is a brominated benzofuran derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a benzofuran core with a 2-bromoethyl substituent, which enhances reactivity in cross-coupling reactions, alkylations, and nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a versatile building block. The bromoethyl group facilitates further functionalization, enabling the synthesis of complex heterocyclic frameworks. High purity and stability under controlled conditions make it a reliable choice for research applications requiring precise molecular modifications.
5-(2-Bromoethyl)benzofuran structure
5-(2-Bromoethyl)benzofuran structure
Product name:5-(2-Bromoethyl)benzofuran
CAS No:133034-06-7
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD28668183
CID:1231623
PubChem ID:19746812

5-(2-Bromoethyl)benzofuran Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Bromoethyl)-benzofuran
    • Benzofuran, 5-(2-bromoethyl)-
    • 5-(2-Bromoethyl)benzo[2,3-b]furan
    • 5-(2-bromoethyl)Benzofuran
    • SCHEMBL2763193
    • EN300-2007562
    • 5-(2-bromoethyl)-1-benzofuran
    • 133034-06-7
    • IYTHLIKUXKPFMY-UHFFFAOYSA-N
    • 5-(2-Bromoethyl)benzofuran
    • MDL: MFCD28668183
    • Inchi: InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2
    • InChI Key: IYTHLIKUXKPFMY-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CO2)C=C1CCBr

Computed Properties

  • Exact Mass: 223.98368g/mol
  • Monoisotopic Mass: 223.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 13.1Ų

5-(2-Bromoethyl)benzofuran Security Information

5-(2-Bromoethyl)benzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B680450-100mg
5-(2-Bromoethyl)benzofuran
133034-06-7
100mg
$ 207.00 2023-04-18
Enamine
EN300-2007562-0.25g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
0.25g
$840.0 2023-09-16
Enamine
EN300-2007562-2.5g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
2.5g
$1791.0 2023-09-16
Enamine
EN300-2007562-1.0g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
1g
$1029.0 2023-06-02
Enamine
EN300-2007562-10g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
10g
$3929.0 2023-09-16
Enamine
EN300-2007562-0.5g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
0.5g
$877.0 2023-09-16
Enamine
EN300-2007562-1g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
1g
$914.0 2023-09-16
TRC
B680450-1g
5-(2-Bromoethyl)benzofuran
133034-06-7
1g
$ 1360.00 2022-06-06
TRC
B680450-500mg
5-(2-Bromoethyl)benzofuran
133034-06-7
500mg
$ 800.00 2023-09-08
Enamine
EN300-2007562-10.0g
5-(2-bromoethyl)-1-benzofuran
133034-06-7
10g
$4421.0 2023-06-02

Additional information on 5-(2-Bromoethyl)benzofuran

Comprehensive Overview of 5-(2-Bromoethyl)benzofuran (CAS No. 133034-06-7): Properties, Applications, and Research Insights

5-(2-Bromoethyl)benzofuran (CAS No. 133034-06-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated benzofuran derivative is characterized by its unique molecular structure, combining a benzofuran core with a 2-bromoethyl side chain. The presence of the reactive bromine atom makes this compound a valuable intermediate in synthetic chemistry, particularly in the construction of more complex heterocyclic systems.

Recent studies highlight the growing demand for benzofuran derivatives in drug discovery, with researchers exploring their potential as bioactive scaffolds. The 5-(2-Bromoethyl)benzofuran structure is particularly interesting due to its ability to participate in various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations enable the creation of diverse molecular architectures that are relevant to medicinal chemistry programs targeting neurological and inflammatory conditions.

From a materials science perspective, compounds like 5-(2-Bromoethyl)benzofuran are being investigated for their potential in organic electronics. The benzofuran moiety contributes to electron delocalization, while the bromoethyl group allows for further functionalization to tune electronic properties. This dual functionality makes it a candidate for developing novel organic semiconductors and light-emitting materials.

The synthesis of 5-(2-Bromoethyl)benzofuran typically involves bromination of the corresponding hydroxyethyl precursor or through palladium-catalyzed cross-coupling approaches. Researchers are particularly interested in optimizing these synthetic routes to improve yields and reduce environmental impact, aligning with current trends in green chemistry and sustainable synthesis.

Analytical characterization of 133034-06-7 includes comprehensive NMR studies (1H, 13C), mass spectrometry, and X-ray crystallography when possible. These techniques confirm the molecular structure and purity, which are critical for its applications in precision synthesis. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions.

In pharmacological research, the benzofuran core is recognized as a privileged structure in drug design. While 5-(2-Bromoethyl)benzofuran itself is primarily used as an intermediate, its derivatives show promise in various therapeutic areas. Current investigations focus on its potential to generate compounds with selective binding properties, particularly in modulating protein-protein interactions that are challenging to address with conventional small molecules.

The commercial availability of 5-(2-Bromoethyl)benzofuran has increased in recent years to meet growing research demands. Suppliers typically offer it in various quantities, with purity grades ranging from 95% to 99%, suitable for different experimental needs. Proper handling requires standard laboratory precautions, and material safety data sheets provide detailed guidance for researchers.

Emerging applications in click chemistry have further expanded the utility of this compound. The bromoethyl group can be converted to azido or other functional groups that participate in bioorthogonal reactions, making 5-(2-Bromoethyl)benzofuran valuable for bioconjugation and probe development in chemical biology studies.

Environmental fate studies of benzofuran derivatives have become increasingly important, and 133034-06-7 is no exception. Researchers are investigating its biodegradation pathways and potential ecological impacts, reflecting the broader scientific community's focus on sustainable chemical practices and environmental stewardship.

From a regulatory standpoint, 5-(2-Bromoethyl)benzofuran is subject to standard chemical safety regulations in most jurisdictions. Researchers and manufacturers must comply with appropriate reporting requirements and implement proper risk management measures when working with this compound.

The future research directions for 5-(2-Bromoethyl)benzofuran appear promising, with several groups exploring its incorporation into novel molecular frameworks. Its versatility as a building block continues to make it relevant in cutting-edge chemical research, particularly in areas requiring precise molecular control and functional group diversity.

For synthetic chemists, understanding the reactivity patterns of 5-(2-Bromoethyl)benzofuran is crucial. The compound's behavior in nucleophilic substitution reactions, its participation in transition metal-catalyzed processes, and its potential for further derivatization all contribute to its value as a research tool in modern organic synthesis.

In summary, 5-(2-Bromoethyl)benzofuran (CAS No. 133034-06-7) represents an important class of heterocyclic compounds with broad utility in chemical research and development. Its unique structural features and synthetic accessibility ensure its continued relevance in both academic and industrial settings, particularly as researchers seek to develop increasingly sophisticated molecular architectures for diverse applications.

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